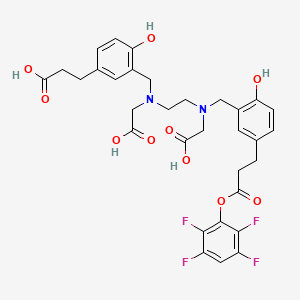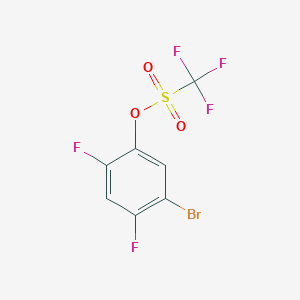
5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C7H2BrF5O3S and a molecular weight of 341.05 g/mol . It is known for its unique structural properties, which include a bromine atom, two fluorine atoms, and a trifluoromethanesulphonate group attached to a phenyl ring. This compound is used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate typically involves the reaction of 5-Bromo-2,4-difluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulphonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The bromine and fluorine atoms can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for these reactions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted phenyl derivatives.
Oxidation and reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced phenyl derivatives.
Applications De Recherche Scientifique
5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2,4-difluorophenyl methanesulphonate
- 5-Bromo-2,4-difluorophenyl tosylate
- 5-Bromo-2,4-difluorophenyl mesylate
Uniqueness
5-Bromo-2,4-difluorophenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulphonate group, which imparts higher reactivity and stability compared to other sulphonate derivatives. This makes it particularly useful in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C7H2BrF5O3S |
|---|---|
Poids moléculaire |
341.05 g/mol |
Nom IUPAC |
(5-bromo-2,4-difluorophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H2BrF5O3S/c8-3-1-6(5(10)2-4(3)9)16-17(14,15)7(11,12)13/h1-2H |
Clé InChI |
CJTVFORHQIRKAX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)F)F)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromobenzo[d]oxazol-5-ol](/img/structure/B12864775.png)
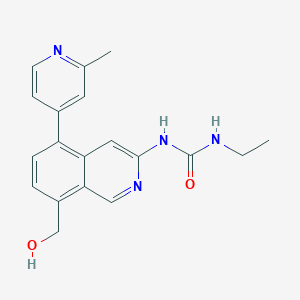
![(2-Bromobenzo[d]oxazol-5-yl)methanol](/img/structure/B12864787.png)
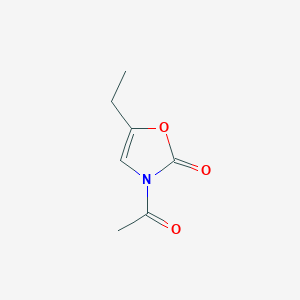
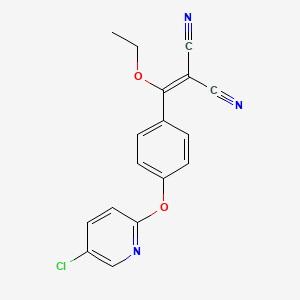
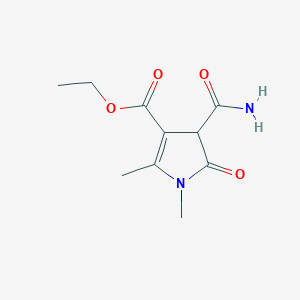
![Methyl (R)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B12864802.png)
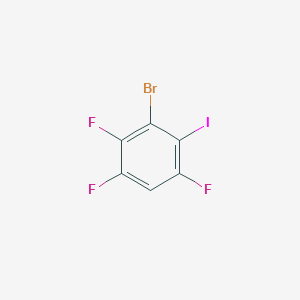
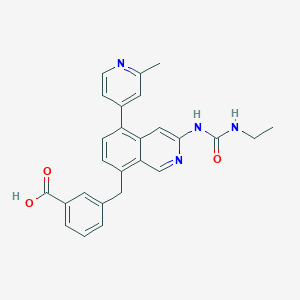

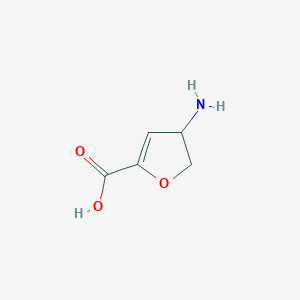
![[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester](/img/structure/B12864834.png)
